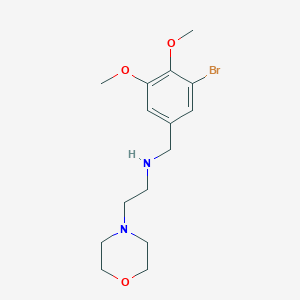
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and colleagues at the Free University of Berlin, Germany. 25B-NBOMe is a potent agonist of the serotonin 2A receptor (5-HT2A), which is responsible for mediating the hallucinogenic effects of many psychedelic drugs.
Mécanisme D'action
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine acts as a partial agonist of the 5-HT2A receptor, which is expressed primarily in the prefrontal cortex and other regions of the brain involved in perception, cognition, and emotion. The activation of this receptor leads to the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine are not well understood, but studies have suggested that the drug may alter the activity of various brain regions and neurotransmitter systems. For example, a study published in the Journal of Psychopharmacology in 2015 found that N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine increased the release of dopamine and serotonin in the prefrontal cortex of rats, which may contribute to its hallucinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is its high potency and selectivity for the 5-HT2A receptor, which allows researchers to study the effects of hallucinogenic drugs on this receptor with greater precision. However, one limitation is the potential for adverse effects such as seizures, hypertension, and hyperthermia, which have been reported in some animal studies.
Orientations Futures
There are several areas of future research that could be pursued with N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, including:
1. Investigating the potential therapeutic applications of the drug for conditions such as depression, anxiety, and addiction.
2. Studying the effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on other neurotransmitter systems and brain regions involved in cognition and emotion.
3. Developing new analogs of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine with improved pharmacological properties and reduced toxicity.
4. Examining the long-term effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on brain function and behavior.
Conclusion
In conclusion, N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine is a synthetic hallucinogen that has been widely used in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. The drug acts as a partial agonist of the 5-HT2A receptor and produces dose-dependent changes in behavior and neurochemistry. Although N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for laboratory research, its potential for adverse effects and limited understanding of its biochemical and physiological effects highlight the need for further research in this area.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves several steps, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 2-(morpholin-4-yl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been used extensively in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. For example, a study published in the Journal of Psychopharmacology in 2020 investigated the effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on the behavior and neurochemistry of rats. The researchers found that the drug produced dose-dependent changes in locomotor activity and altered levels of several neurotransmitters in the brain.
Propriétés
Nom du produit |
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
Formule moléculaire |
C15H23BrN2O3 |
Poids moléculaire |
359.26 g/mol |
Nom IUPAC |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23BrN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3 |
Clé InChI |
YEUAWFWNSSLPIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)




![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)
![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

